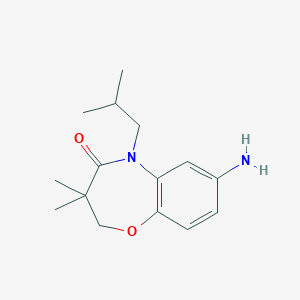
7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Vue d'ensemble
Description
7-amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Amino-5-isobutyl-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound belonging to the benzoxazepine family. Its unique structure includes an amino group and an isobutyl substituent, which may play significant roles in its biological activity. The compound has a molecular formula of and a molecular weight of approximately 262.35 g/mol.
Biological Activity
Preliminary studies suggest that compounds with similar structures within the benzoxazepine family may exhibit various pharmacological properties including:
- Anticonvulsant effects
- Anxiolytic properties
- Neuroprotective effects
However, specific research on this compound remains limited. The following sections summarize available data regarding its biological activity.
Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 1171968-56-1 |
The exact mechanism of action for this compound is not well-defined due to a lack of extensive studies. However, compounds in the benzoxazepine class often interact with neurotransmitter systems and may modulate GABAergic activity, which is critical for their anxiolytic and anticonvulsant effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds may provide insights into potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Amino-5-propyl-3,3-dimethylbenzoxazepin | Propyl group instead of isobutyl | Antitumor activity |
| 8-Amino-5-methylbenzoxazepin | Methyl substituent at position 5 | Neuroprotective effects |
| 8-Aminoquinazoline derivatives | Different core structure but similar activity | Kinase inhibition |
This table highlights how minor structural changes can influence the biological profile of benzoxazepines.
Case Studies and Research Findings
- Anticonvulsant Activity : A study examining the anticonvulsant properties of benzoxazepines found that compounds with similar structural features exhibited significant efficacy in reducing seizure frequency in animal models. While direct studies on this specific compound are lacking, it suggests potential for similar effects.
- Anxiolytic Effects : Research on related benzoxazepines indicates that they may enhance GABAergic transmission, leading to anxiolytic effects. This mechanism could be explored further for this compound.
Future Research Directions
Given the preliminary findings and potential applications of this compound:
- In Vivo Studies : Conducting animal studies to evaluate its pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : Investigating its interaction with neurotransmitter receptors to elucidate its mechanism of action.
- Synthesis of Derivatives : Exploring modifications to enhance its biological activity or reduce potential side effects.
Propriétés
IUPAC Name |
7-amino-3,3-dimethyl-5-(2-methylpropyl)-2H-1,5-benzoxazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)8-17-12-7-11(16)5-6-13(12)19-9-15(3,4)14(17)18/h5-7,10H,8-9,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVASVZVYVODNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)N)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















